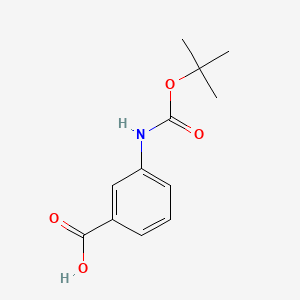

Boc-3-aminobenzoic acid

Übersicht

Beschreibung

Boc-3-aminobenzoic acid, also known as 3-[(tert-butoxycarbonyl)amino]benzoic acid, is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol. It is an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors and therapeutic agents. This compound is also used in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-aminobenzoic acid typically involves the reaction of 3-aminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane under ice cooling conditions . The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-3-aminobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 3-aminobenzoic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

Major Products:

Substitution Reactions: The major products are substituted benzoic acid derivatives.

Deprotection Reactions: The major product is 3-aminobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Peptide Synthesis

Boc-3-aminobenzoic acid serves as a key building block in peptide synthesis. The Boc group allows for selective protection of the amino group during coupling reactions. It can be efficiently incorporated into peptides through standard coupling methods such as:

- DCC/HOBt coupling : This method utilizes dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation.

- EDCI/HOBt coupling : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is another reagent that facilitates amide bond formation with high efficiency.

Data from studies indicate that Boc-protected amino acids can be converted into peptides with high yields and purity, demonstrating the effectiveness of this compound in this context .

2.2 Drug Discovery

In drug discovery, this compound is employed to synthesize bioactive compounds. For instance, it has been used to create derivatives that exhibit potential therapeutic effects against various diseases, including cancer and diabetes. Research has shown that compounds derived from this compound can cross biological barriers and demonstrate bioavailability, making them suitable candidates for further development .

Case Studies and Research Findings

3.1 Antioxidant and Antibacterial Activity

A study investigated the antioxidant capabilities and antibacterial effectiveness of compounds derived from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

3.2 Cytotoxic Effects on Cancer Cells

Research has also focused on the cytotoxic effects of derivatives of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggest that these compounds can inhibit cancer cell proliferation effectively, indicating their potential role in cancer treatment strategies .

Comparative Data Table

Wirkmechanismus

The primary mechanism of action of Boc-3-aminobenzoic acid in pharmaceuticals is its ability to temporarily protect the amino group, preventing unwanted reactions during the synthesis process . This protection allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules.

Vergleich Mit ähnlichen Verbindungen

- Boc-2-aminobenzoic acid

- Boc-4-aminobenzoic acid

- Boc-5-aminobenzoic acid

Comparison: Boc-3-aminobenzoic acid is unique due to its specific position of the Boc-protected amino group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to Boc-2-aminobenzoic acid and Boc-4-aminobenzoic acid, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .

Biologische Aktivität

Boc-3-aminobenzoic acid (Boc-3-ABA) is a derivative of 3-aminobenzoic acid, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This compound has garnered interest in various fields of biological research due to its potential applications in drug development, biocompatibility, and as a building block for more complex molecules.

Boc-3-ABA is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₃ |

| Molecular Weight | 219.23 g/mol |

| Solubility | 0.267 mg/ml (in water) |

| Log P (octanol-water) | 2.11 |

| Bioavailability Score | 0.56 |

These properties suggest that Boc-3-ABA is relatively soluble and may have moderate permeability, making it a candidate for further biological studies.

Synthesis and Derivatives

The synthesis of Boc-3-ABA typically involves the protection of the amine group to facilitate its use in various reactions without affecting the amine functionality. Recent studies have focused on efficient synthetic routes that yield high purity and enantiomerically pure forms of Boc-3-ABA, which are crucial for biological applications .

Antioxidant Properties

Research has indicated that derivatives of aminobenzoic acids, including Boc-3-ABA, exhibit antioxidant properties. A study demonstrated that dendrimers containing p-aminobenzoic acid residues displayed significant antioxidant activity, which could be attributed to the structural characteristics imparted by the Boc group . This property is essential in mitigating oxidative stress in biological systems.

Cell Viability and Toxicity

In vitro studies have assessed the cytotoxicity of Boc-3-ABA and its derivatives on various cell lines. For instance, experiments with HeLa cells showed that while certain formulations were biocompatible, others exhibited toxicity at higher concentrations. The apoptotic effects were measured using Annexin V assays, highlighting the importance of concentration-dependent effects in evaluating cellular responses .

Drug Development Applications

Boc-3-ABA serves as a versatile building block in drug design. Its structure allows for modifications that can enhance biological activity or target specificity. For example, analogs of Boc-3-ABA have been explored for their potential as inhibitors in various biochemical pathways, including those involved in cancer progression and microbial resistance .

Case Studies

- Somatostatin Analogs : A study demonstrated that a somatostatin analog composed solely of β3-amino acids, including Boc-protected variants, exhibited micromolar affinity for human receptors, showcasing the potential of Boc-modified amino acids in therapeutic applications .

- Nanoparticle Formulations : Research involving self-assembled nanoparticles incorporating Boc derivatives revealed enhanced cellular uptake and biocompatibility when used with siRNA delivery systems. These findings suggest that Boc-protected compounds can improve the efficacy of gene delivery methods .

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPAUOFSCLCQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111331-82-9 | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.